1-(4-(Diethylamino)-3-methylbenzyl)-4-hexyl-2,3-piperazinedione
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Overview
Description
1-(4-(Diethylamino)-3-methylbenzyl)-4-hexyl-2,3-piperazinedione is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a diethylamino group, a methylbenzyl group, and a hexyl chain attached to a piperazinedione core
Preparation Methods
The synthesis of 1-(4-(Diethylamino)-3-methylbenzyl)-4-hexyl-2,3-piperazinedione typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the piperazine core: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable diketone under acidic conditions.
Introduction of the diethylamino group: The diethylamino group is introduced via nucleophilic substitution using diethylamine and a suitable halogenated precursor.
Attachment of the methylbenzyl group: The methylbenzyl group is attached through a Friedel-Crafts alkylation reaction using a methylbenzyl chloride and an aluminum chloride catalyst.
Addition of the hexyl chain: The hexyl chain is introduced through a nucleophilic substitution reaction using a hexyl halide and a suitable base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4-(Diethylamino)-3-methylbenzyl)-4-hexyl-2,3-piperazinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as amines and carboxylic acids.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-(Diethylamino)-3-methylbenzyl)-4-hexyl-2,3-piperazinedione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders and cancer.
Materials Science: It is explored for its use in the development of novel polymers and materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Industrial Applications: It is used in the synthesis of specialty chemicals and as a precursor for the production of advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-(Diethylamino)-3-methylbenzyl)-4-hexyl-2,3-piperazinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the piperazinedione core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(4-(Diethylamino)-3-methylbenzyl)-4-hexyl-2,3-piperazinedione can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents on the piperazine ring, leading to variations in its chemical and biological properties.
This compound: This compound has a different alkyl chain length, which can affect its solubility and reactivity.
This compound: This compound has different functional groups attached to the benzyl ring, leading to changes in its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
77918-02-6 |
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Molecular Formula |
C22H35N3O2 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
1-[[4-(diethylamino)-3-methylphenyl]methyl]-4-hexylpiperazine-2,3-dione |
InChI |
InChI=1S/C22H35N3O2/c1-5-8-9-10-13-24-14-15-25(22(27)21(24)26)17-19-11-12-20(18(4)16-19)23(6-2)7-3/h11-12,16H,5-10,13-15,17H2,1-4H3 |
InChI Key |
MXNPOEQUAQSLLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCN(C(=O)C1=O)CC2=CC(=C(C=C2)N(CC)CC)C |
Origin of Product |
United States |
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